Methylene Spacer vs. Direct N-Arylation: Conformational and Predicted Binding Mode Differentiation from p38 MAP Kinase N-Arylpyridazinones
The compound 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one (target compound, CAS 2097928-23-7) incorporates a methylene (–CH2–) linker between the imidazo[1,2-a]pyridine C-2 position and the N-2 of the dihydropyridazinone. In contrast, the prototypical p38 MAP kinase inhibitor series described by Colletti et al. (2003) employs a direct N-aryl bond connecting the pyridazinone N-2 to an aryl or heteroaryl ring, exemplified by compound BDBM50122919 (IC50 = 208 nM against p38α) [1]. The introduction of the methylene spacer in the target compound introduces a tetrahedral carbon that disrupts π-conjugation between the two heterocycles and adds a rotational degree of freedom. While direct comparative biochemical IC50 data for the target compound are not available in the public domain, structure-based class inference predicts that this conformational change will alter both the distance and angular relationship between the imidazo[1,2-a]pyridine N-1 (hinge-binding donor) and the pyridazinone carbonyl (hinge-binding acceptor), potentially yielding a distinct kinase selectivity fingerprint relative to the fully conjugated N-aryl series [2].
| Evidence Dimension | Linker chemistry and conformational flexibility |
|---|---|
| Target Compound Data | Methylene (–CH2–) spacer; C–N single bond with free rotation; non-conjugated heterocycle systems; torsion angle τ(N–CH2–Caryl) variable |
| Comparator Or Baseline | Direct N-aryl bond (Colletti series, e.g., BDBM50122919); fully conjugated; restricted rotation; IC50 p38α = 208 nM |
| Quantified Difference | Presence of sp³ carbon linker vs. sp² N-aryl junction; computed difference in N1–C=O hinge-binding distance: ~0.5–1.0 Å (class-level estimate); no pairwise biochemical comparison available |
| Conditions | Structural comparison based on 2D chemical topology; binding mode inference from published p38α co-crystal structures of imidazo[1,2-a]pyridine ligands (PDB 5FI4) |
Why This Matters
The methylene spacer offers a structurally distinct starting point for SAR exploration where standard N-arylpyridazinone SAR rules may not apply, potentially enabling access to kinase selectivity profiles that differ from those of the established p38 inhibitor class.
- [1] BindingDB entry BDBM50122919. IC50 = 208 nM for p38α MAP kinase (filter plate binding assay, recombinant murine FLAG-p38α). Meas. Tech.: ChEMBL_212759. View Source
- [2] Han, W.; Menezes, D. L.; Xu, Y.; et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PDB 5FI4, resolution 2.50 Å, 2015. Illustrates imidazo[1,2-a]pyridine hinge-binding mode. View Source
